炔丙基-PEG4-甲磺酸酯

描述

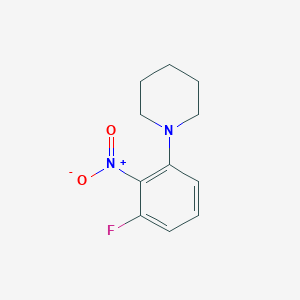

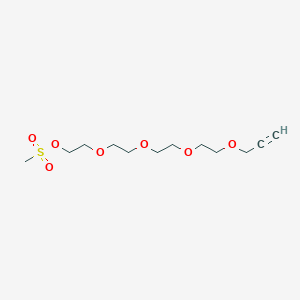

Propargyl-PEG4-mesyl ester is a chemical compound with the formula C12H22O7S and a molecular weight of 310.36 . It is used for research purposes and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of propargyl derivatives, including Propargyl-PEG4-mesyl ester, has seen significant progress in recent years . The propargyl ester α-hydroxyl-ω-propargyl PEG was obtained in good yield (96.2%) by a procedure described in previous work . The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .Molecular Structure Analysis

The molecular structure of Propargyl-PEG4-mesyl ester is represented by the SMILES notation: C#CCOCCOCCOCCOCCOS(=O)©=O . This compound is a member of the polyethylene glycol (PEG) family, which are known for their low toxicity, good hydrophilicity, excellent biocompatibility and biodegradability .Chemical Reactions Analysis

Propargyl-PEG4-mesyl ester can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The reactivity of propargyl esters has been studied extensively, with the reactivity of the propargyl group being a key factor in many chemical reactions .Physical And Chemical Properties Analysis

Esters, including Propargyl-PEG4-mesyl ester, are polar but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用

合成和聚合物应用

杂双功能聚(乙二醇)的合成

合成新型炔丙基末端的杂双功能聚(乙二醇)(PEG)衍生物,用于基于 PEG 的生物偶联物中,该偶联物具有广泛的生物医学应用 (Lu 和 Zhong,2010).

两亲性可生物降解共聚物

炔丙醇用于合成两亲性可生物降解共聚物,该共聚物由疏水性聚(3-羟基链烷酸酯)(PHA)和亲水性 PEG 单元组成,展示了炔丙基-PEG 衍生物的多功能性 (Babinot、Renard 和 Langlois,2010).

生物医学和基因递送应用

靶向基因递送

一项研究重点关注使用炔丙胺将表皮生长因子 (EGF)-PEG 链位点特异性偶联到聚(酰胺胺)(PAMAM)树枝状大分子上,突出了其在创建用于靶向基因递送的多功能载体中的作用 (Yu 等人,2011).

pH 响应性合成多肽

炔丙基 L-谷氨酸均聚物和 PEG 嵌段共聚物被开发用于全身药物和基因递送,展示了炔丙基-PEG 衍生物在响应性药物递送系统中的适用性 (Engler 等人,2011).

合成化学和材料科学

聚(乙二醇)-脂质遥爪分子的合成

炔丙基-PEG 衍生物用于合成新型 PEG-脂质遥爪分子,突出了其作为药物载体的潜力及其在制备天然脂肪酸功能化组件中的作用 (Arshad、Saied 和 Ullah,2014).

钛表面的功能化

制备了含有炔基官能度的聚(多巴胺丙烯酰胺)-共聚(炔丙基丙烯酰胺)共聚物,用于钛表面的“点击”功能化,展示了炔丙基-PEG 在表面改性中的用途 (Xu 等人,2012).

作用机制

安全和危害

Propargyl-PEG4-mesyl ester is classified as toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken, including flushing with copious amounts of water and seeking medical attention .

未来方向

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG4-mesyl ester and similar compounds will continue to be important in future chemical research and applications .

属性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-20(2,13)14/h1H,4-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJMXBLFTREVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)

![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)

![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)

![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)